(S)-5-Hydroxy Propafenone Hydrochloride
Overview
Description
(S)-5-Hydroxy Propafenone Hydrochloride is a derivative of propafenone, a class 1c anti-arrhythmic medication used to treat illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . This compound is known for its ability to slow the influx of sodium ions into cardiac muscle cells, thereby decreasing the excitability of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxy Propafenone Hydrochloride involves multiple steps, including the hydroxylation of propafenone. The preparation method typically involves the use of hydrophilic gel retardants such as polymer starch, methylcellulose, sodium methylcellulose, hydroxypropyl methyl cellulose, and polyethylene glycol . These components help control the release speed of the compound, ensuring stable blood concentration levels .
Industrial Production Methods
Industrial production of this compound often employs an extrusion-spheronization method to create sustained-release pellets . This method ensures that the compound is released in a controlled manner, maintaining its efficacy over a longer period .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydroxylation and various organic solvents for extraction and purification . The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include 5-hydroxypropafenone and N-depropylpropafenone, both of which have antiarrhythmic activity comparable to the parent compound .
Scientific Research Applications
(S)-5-Hydroxy Propafenone Hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of sodium channel blockers and their effects on cardiac cells.
Biology: Investigated for its role in cellular excitability and signal transduction.
Medicine: Primarily used in the treatment of atrial and ventricular arrhythmias.
Industry: Employed in the development of sustained-release formulations for better therapeutic outcomes.
Mechanism of Action
(S)-5-Hydroxy Propafenone Hydrochloride works by inhibiting sodium channels, restricting the entry of sodium into cardiac cells, and reducing their excitability . This action prolongs conduction and refractoriness in all areas of the myocardium, with a slightly more pronounced effect on intraventricular conduction . The compound also exhibits some beta-blockade activity, contributing to its overall antiarrhythmic effects .
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another class 1c antiarrhythmic with similar sodium channel blocking properties.
Metoprolol: A beta-blocker used for similar indications but with a different mechanism of action.
Xarelto (Rivaroxaban): An anticoagulant used to prevent blood clots, often in conjunction with antiarrhythmic medications.
Uniqueness
(S)-5-Hydroxy Propafenone Hydrochloride is unique due to its dual action as a sodium channel blocker and a beta-adrenergic blocker . This dual action makes it more effective in treating a broader range of arrhythmias compared to other class 1c antiarrhythmics .
Biological Activity
(S)-5-Hydroxy Propafenone Hydrochloride is a chiral derivative of propafenone, classified as a Class 1C antiarrhythmic agent. Its primary therapeutic applications include the management of paroxysmal atrial fibrillation and ventricular arrhythmias. This compound is notable for its enhanced pharmacological properties due to the hydroxyl group at the fifth position of the propafenone structure, which influences its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the hydroxyl group not only modifies its pharmacokinetics but also augments its interaction with cardiac ion channels, particularly sodium and potassium channels, which are critical in the regulation of cardiac rhythm.
This compound exhibits dual action :
- Sodium Channel Blockade : It inhibits sodium channels, which stabilizes myocardial membranes and reduces excitability.
- Beta-Adrenergic Blocking : This action contributes to its antiarrhythmic effects by decreasing heart rate and myocardial contractility.
Pharmacodynamics
Research indicates that this compound has significant effects on cardiac ion channels, particularly hKv1.5, a potassium channel involved in cardiac repolarization. In vitro studies demonstrated that both propafenone and its metabolite inhibited hKv1.5 currents in a concentration-dependent manner, with IC50 values of 4.4 µM for propafenone and 9.2 µM for 5-hydroxy-propafenone . This suggests that this compound can effectively modulate cardiac action potentials.
Local Anesthetic Effects
The compound also exhibits local anesthetic properties, which may be attributed to its structural similarities with local anesthetics like lidocaine. This characteristic enhances its utility in managing arrhythmias by providing additional stabilization to myocardial tissues.
Efficacy and Safety
Clinical trials involving propafenone have shown that approximately 4.7% of patients may experience new or worsened ventricular arrhythmias during treatment, indicating a potential proarrhythmic effect . The risk factors for these adverse events include a history of coronary artery disease and prior myocardial infarction.
Case Studies
In pediatric populations, studies have indicated that extemporaneous formulations of propafenone can be effectively administered to children with supraventricular tachycardia, maintaining therapeutic plasma levels without significant adverse effects .
Comparative Analysis with Related Compounds
Compound Name | Mechanism | Unique Features |
---|---|---|
Propafenone | Sodium channel blocker | Exhibits both antiarrhythmic and beta-blocking activity. |
5-Hydroxy Propafenone | Active metabolite | Retains antiarrhythmic properties but differs in kinetics. |
Flecainide | Class 1C agent | More potent sodium channel blocker; lacks beta-blocking effects. |
Dronedarone | Class 3 agent | Offers additional potassium channel blocking activity. |
Properties
IUPAC Name |
1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849537 | |
Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158080-71-8 | |
Record name | 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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